molecular formula C17H19ClN2O3 B10819979 CaV1.3 antagonist-1

CaV1.3 antagonist-1

Cat. No.: B10819979
M. Wt: 334.8 g/mol
InChI Key: AJKSBVCOTKODMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CaV1.3 antagonist-1 is a potent and highly selective inhibitor of the L-type calcium channel, specifically targeting the CaV1.3 subtype. This compound has shown significant potential in the research and treatment of neurological disorders, particularly Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

CaV1.3 antagonist-1 is synthesized through a series of chemical reactions involving cyclopentyl derivatives. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, ensuring that the compound is produced in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

CaV1.3 antagonist-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and selectivities .

Mechanism of Action

CaV1.3 antagonist-1 exerts its effects by selectively binding to the CaV1.3 subtype of L-type calcium channels. This binding inhibits the influx of calcium ions into the cells, thereby modulating various cellular processes. The primary molecular targets are the calcium channels located in the neurons and cardiac cells. The inhibition of these channels leads to reduced calcium signaling, which is beneficial in conditions like Parkinson’s disease and certain cardiac arrhythmias .

Properties

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-3-cyclopentyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H19ClN2O3/c18-13-5-3-4-12(10-13)8-9-19-15(21)11-16(22)20(17(19)23)14-6-1-2-7-14/h3-5,10,14H,1-2,6-9,11H2

InChI Key

AJKSBVCOTKODMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)CC(=O)N(C2=O)CCC3=CC(=CC=C3)Cl

Origin of Product

United States

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